molecular formula C15H12N4O B14370779 5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 91854-23-8

5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14370779
CAS No.: 91854-23-8
M. Wt: 264.28 g/mol
InChI Key: ZFRQXNFUYZQNPK-UHFFFAOYSA-N
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Description

3-Amino-2-(6-quinolylazo)phenol is an organic compound with the molecular formula C15H12N4O It is a derivative of phenol and quinoline, characterized by the presence of an azo group (-N=N-) linking the quinoline and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(6-quinolylazo)phenol typically involves the diazotization of 6-aminoquinoline followed by coupling with 2-aminophenol. The reaction conditions generally include:

    Diazotization: 6-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-aminophenol in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of 3-Amino-2-(6-quinolylazo)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(6-quinolylazo)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form the corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.

Scientific Research Applications

3-Amino-2-(6-quinolylazo)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 3-Amino-2-(6-quinolylazo)phenol depends on its application:

    Biological Activity: The compound may interact with cellular components, such as enzymes or DNA, through hydrogen bonding, π-π interactions, or covalent bonding.

    Pharmacological Effects: It may inhibit or activate specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(6-quinolylazo)phenol: Similar structure but with different substitution pattern.

    4-Amino-2-(6-quinolylazo)phenol: Another isomer with the amino group in a different position.

    Quinoline-based Azo Compounds: Various derivatives with different substituents on the quinoline ring.

Uniqueness

3-Amino-2-(6-quinolylazo)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific applications, such as targeted biological studies or specialized industrial processes.

Properties

CAS No.

91854-23-8

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-amino-2-(quinolin-6-yldiazenyl)phenol

InChI

InChI=1S/C15H12N4O/c16-12-4-1-5-14(20)15(12)19-18-11-6-7-13-10(9-11)3-2-8-17-13/h1-9,20H,16H2

InChI Key

ZFRQXNFUYZQNPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)N=NC2=CC3=C(C=C2)N=CC=C3)N

Origin of Product

United States

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